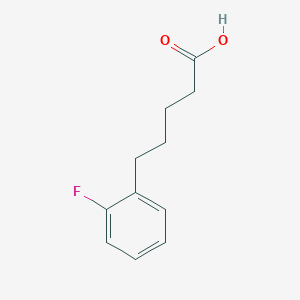
2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a synthetic organic compound that features a thiazole ring, benzyloxycarbonyl, and tert-butoxycarbonyl protecting groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multi-step organic reactions. The process may include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of Protecting Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using reagents like benzyl chloroformate and di-tert-butyl dicarbonate, respectively.
Coupling Reactions: The protected thiazole derivative is then coupled with an appropriate amino acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole ring or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.
Biology
In biological research, it may serve as a probe or inhibitor in studies involving enzymes or receptors that interact with thiazole-containing compounds.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole ring and protecting groups might play a role in binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
The uniqueness of 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid lies in its specific substitution pattern on the thiazole ring and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These features may confer unique reactivity and binding properties compared to similar compounds.
Eigenschaften
Molekularformel |
C18H21N3O6S |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H21N3O6S/c1-18(2,3)27-17(25)20-13(14(22)23)12-9-19-15(28-12)21-16(24)26-10-11-7-5-4-6-8-11/h4-9,13H,10H2,1-3H3,(H,20,25)(H,22,23)(H,19,21,24) |
InChI-Schlüssel |
GYTZSEZECYWZFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=CN=C(S1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13675611.png)



![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)





![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
